molecular formula C10H12Br2N2O2 B13507447 Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate

Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate

Cat. No.: B13507447
M. Wt: 352.02 g/mol
InChI Key: FPUWBYTZQSSNKX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate is a fascinating compound with a unique structure that includes a pyridine ring substituted with bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of ethyl α-ethylacetoacetate and m-anisidine, followed by the addition of NaNO2 and concentrated aqueous hydrochloric acid to form the intermediate, which is then reacted with the anion of ethyl α-ethylacetoacetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The bromine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate exerts its effects involves interactions with molecular targets and pathways. The bromine atoms in the pyridine ring may play a role in its reactivity and binding affinity to specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate is unique due to the presence of both amino and bromine substituents on the pyridine ring, which confer specific chemical and biological properties not found in simpler esters or aromatic compounds.

Properties

Molecular Formula

C10H12Br2N2O2

Molecular Weight

352.02 g/mol

IUPAC Name

ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate

InChI

InChI=1S/C10H12Br2N2O2/c1-2-16-10(15)8(13)4-6-3-7(11)9(12)14-5-6/h3,5,8H,2,4,13H2,1H3

InChI Key

FPUWBYTZQSSNKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(N=C1)Br)Br)N

Origin of Product

United States

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